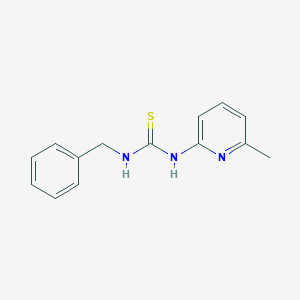![molecular formula C21H20F3N3O3S B292538 Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate](/img/structure/B292538.png)
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate works by binding to the active site of BTK, which prevents its phosphorylation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling and ultimately results in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to be well-tolerated and has not shown any significant toxicity.
Advantages and Limitations for Lab Experiments
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. It also has a favorable pharmacokinetic profile, which allows for easy administration in animal models.
However, there are some limitations to the use of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate in lab experiments. It is a small molecule inhibitor, which means that it may not fully recapitulate the effects of genetic knockout or knockdown of BTK. Additionally, the pharmacokinetic properties of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate may differ in humans compared to animal models, which may limit its translatability to clinical settings.
Future Directions
There are several future directions for the development of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for patients with B-cell malignancies.
Synthesis Methods
The synthesis of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate involves several steps, starting with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloroacetyl chloride to form 2-(acetylamino)-4,6-dimethylpyridine. This intermediate is then reacted with sodium sulfide to yield 2-[(acetylamino)-4,6-dimethylpyridin-3-yl]sulfanyl]acetic acid. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and ethyl chloroformate to form Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate.
Scientific Research Applications
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has demonstrated potent inhibition of BTK activity and has shown to be effective in inducing apoptosis and inhibiting proliferation of B-cells.
properties
Molecular Formula |
C21H20F3N3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 2-[N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]-3-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C21H20F3N3O3S/c1-4-30-19(29)11-27(16-7-5-6-15(9-16)21(22,23)24)18(28)12-31-20-17(10-25)13(2)8-14(3)26-20/h5-9H,4,11-12H2,1-3H3 |
InChI Key |
FJDYNMNGETWRQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292477.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)